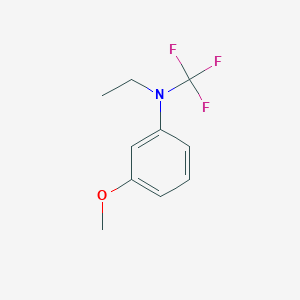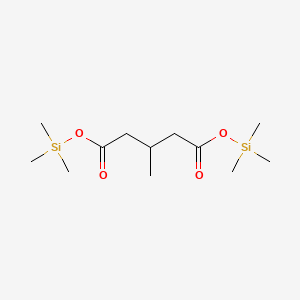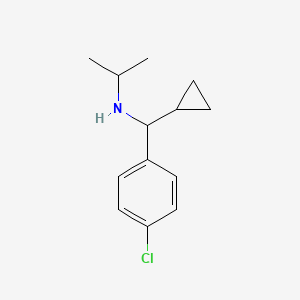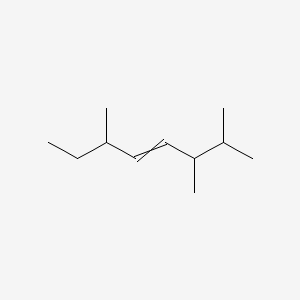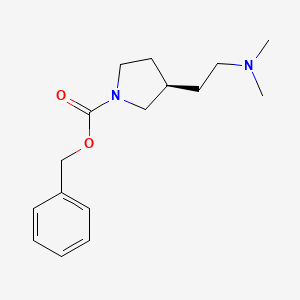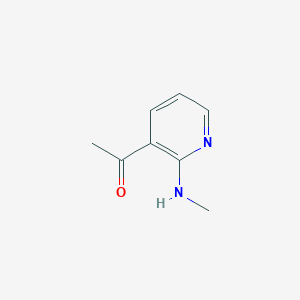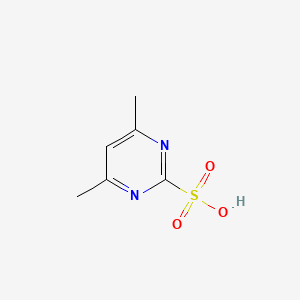![molecular formula C16H12I2N2O4S B13950153 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 531519-01-4](/img/structure/B13950153.png)
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by the presence of iodine atoms, a methoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The methoxybenzoyl group is then introduced through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine. Finally, the carbamothioylamino group is added via a thiourea-based reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe or inhibitor, particularly in studies involving iodine-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, materials science, and possibly in the formulation of advanced pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets and pathways. The iodine atoms may play a role in modulating biological activity, while the methoxybenzoyl and carbamothioylamino groups could interact with enzymes or receptors. These interactions could lead to the inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the methoxybenzoyl and carbamothioylamino groups.
2-Hydroxy-3,5-diiodobenzoic acid: Another iodine-containing benzoic acid derivative with different functional groups.
3,5-Diiodo-2-methoxybenzoic acid: Similar but with a methoxy group instead of the carbamothioylamino group.
Uniqueness
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of iodine atoms, methoxybenzoyl, and carbamothioylamino groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
531519-01-4 |
|---|---|
Fórmula molecular |
C16H12I2N2O4S |
Peso molecular |
582.2 g/mol |
Nombre IUPAC |
3,5-diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12I2N2O4S/c1-24-10-4-2-3-8(5-10)14(21)20-16(25)19-13-11(15(22)23)6-9(17)7-12(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
QLTGSLCWGAVKEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


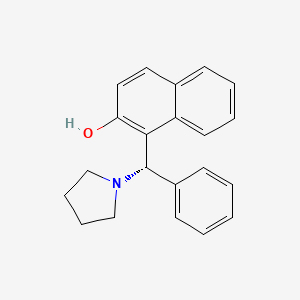
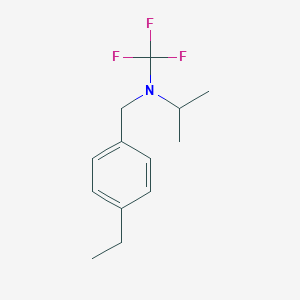
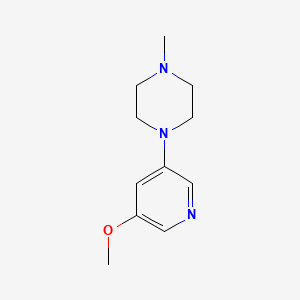

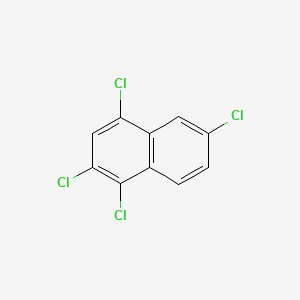
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
